molecular formula C24H35N9O5 B14225047 L-Histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine CAS No. 628715-91-3

L-Histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine

Katalognummer: B14225047
CAS-Nummer: 628715-91-3
Molekulargewicht: 529.6 g/mol
InChI-Schlüssel: UJXSOZHBQLEAEA-QZHFEQFPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is a complex peptide compound It is composed of multiple amino acids, including histidine, phenylalanine, ornithine, and alanine, linked together in a specific sequence

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The histidine and phenylalanine residues can be oxidized under specific conditions.

    Reduction: The compound can be reduced using reducing agents like dithiothreitol (DTT).

    Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized histidine or phenylalanine derivatives, while reduction may result in the formation of reduced peptide fragments.

Wissenschaftliche Forschungsanwendungen

L-Histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide with specific physiological effects.

    Industry: Utilized in the development of peptide-based materials and bioconjugates.

Wirkmechanismus

The mechanism of action of L-Histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • L-Histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophylglycyl-L-lysyl-L-α-aspartyl-L-valinamide
  • L-Tryptophan, N-(N2-(N-L-histidyl-L-phenylalanyl)-L-arginyl)

Uniqueness

L-Histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is unique due to its specific sequence and the presence of the diaminomethylidene group. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar peptides.

Eigenschaften

CAS-Nummer

628715-91-3

Molekularformel

C24H35N9O5

Molekulargewicht

529.6 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid

InChI

InChI=1S/C24H35N9O5/c1-14(23(37)38)31-21(35)18(8-5-9-29-24(26)27)32-22(36)19(10-15-6-3-2-4-7-15)33-20(34)17(25)11-16-12-28-13-30-16/h2-4,6-7,12-14,17-19H,5,8-11,25H2,1H3,(H,28,30)(H,31,35)(H,32,36)(H,33,34)(H,37,38)(H4,26,27,29)/t14-,17-,18-,19-/m0/s1

InChI-Schlüssel

UJXSOZHBQLEAEA-QZHFEQFPSA-N

Isomerische SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CN=CN2)N

Kanonische SMILES

CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CN=CN2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.